molecular formula C13H18N2O B3012146 2-Phenyl-2-(piperidin-4-yl)acetamide CAS No. 1706432-40-7

2-Phenyl-2-(piperidin-4-yl)acetamide

Cat. No. B3012146
CAS RN: 1706432-40-7
M. Wt: 218.3
InChI Key: SVWIDMNGSODSJO-UHFFFAOYSA-N
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Description

The compound 2-Phenyl-2-(piperidin-4-yl)acetamide is a chemical structure that is part of a broader class of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, there are several closely related compounds that have been synthesized and studied for their potential applications in medicine and other fields. These compounds often contain a piperidine ring, which is known for its presence in various pharmaceutical agents, and an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom.

Synthesis Analysis

The synthesis of related compounds involves multiple steps and starting materials such as benzenesulfonyl chloride, ethyl isonipecotate, and different N-aralkyl/aryl substituted 2-bromoacetamides. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediate compounds, which are then further reacted to produce the target compounds . Similarly, the synthesis of other piperidine-containing compounds, such as those with furfurylthio or furfurylsulfinyl groups, follows a multi-step process that includes the design of compounds with various heteroaromatic rings and carbon linkages .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic methods and theoretical calculations. For example, the structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was confirmed by single-crystal X-ray diffraction, and its crystal structure was solved by direct methods . The geometrical parameters of these molecules are often in agreement with the experimental data, and the stability of the molecules can be analyzed using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically substitution reactions where different electrophiles are introduced to a piperidine moiety. For instance, the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine results in the formation of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide . These reactions are often carried out in the presence of a base or a reductive agent, depending on the desired substitution pattern and the functional groups present in the starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data, including IR, NMR, and mass spectrometry. The compounds exhibit various degrees of biological activity, such as antibacterial properties and anticonvulsant activity . The molecular electrostatic potential and first hyperpolarizability of these compounds can be calculated to determine their role in nonlinear optics . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and C-H⋯O interactions, contribute to the stability and properties of the crystalline forms of these compounds .

Scientific Research Applications

Anxiolytic Applications

2-Phenyl-2-(piperidin-4-yl)acetamide derivatives have been studied for their potential use as anxiolytics. One study identified derivatives with good oral activity in animal models predictive of clinical efficacy for the treatment of anxiety, highlighting modest affinity for neurokinin NK-1 and 2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).

Enzyme Inhibition

Some derivatives of this compound have been synthesized and evaluated for enzyme inhibition properties. For instance, their activity against acetylcholinesterase and butyrylcholinesterase enzymes has been explored, with some compounds showing promising activity in this domain (Khalid et al., 2014).

Antibacterial Activity

Several studies have synthesized derivatives of this compound and assessed their antibacterial properties. For example, a study synthesized N-substituted derivatives and screened them against Gram-negative and Gram-positive bacteria, with some compounds exhibiting moderate to high antibacterial activity (Khalid et al., 2016).

DNA and Protein Binding

Investigations into the DNA-binding interactions of certain derivatives have been conducted. Studies involving UV, visible, and emission studies suggest that these compounds interact with DNA via intercalation. Additionally, their ability to bind with proteins like BSA has been examined, indicating a potential for complex biological interactions (Raj, 2020).

Sleep Disorders Treatment

In the field of sleep disorders, certain derivatives have shown potential. For example, a study identified a compound as a potent inverse agonist at H3R with selectivity over other targets and demonstrated significant wake-promoting effects, supporting its potential use in treating sleep disorders (Nirogi et al., 2019).

Safety and Hazards

While specific safety and hazards data for “2-Phenyl-2-(piperidin-4-yl)acetamide” is not available, it’s generally recommended to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-phenyl-2-piperidin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12(10-4-2-1-3-5-10)11-6-8-15-9-7-11/h1-5,11-12,15H,6-9H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWIDMNGSODSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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